molecular formula C7H5NO2S2 B1254560 2,6-Pyridinedicarbothioic acid CAS No. 69945-42-2

2,6-Pyridinedicarbothioic acid

Cat. No. B1254560
CAS RN: 69945-42-2
M. Wt: 199.3 g/mol
InChI Key: SSRIAMRLMUFTNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Pyridinedicarbothioic acid is a natural product found in Bacteria and Pseudomonas with data available.

Scientific Research Applications

1. Sensitization of Uranium Fluorescence

2,6-Pyridinedicarboxylic acid (PDA) effectively sensitizes and enhances uranium's fluorescence in aqueous media. This property allows for the analytical determination of uranium at trace levels. PDA also enhances the fluorescence of lanthanides, enabling the simultaneous determination of uranium and lanthanides (Maji & Viswanathan, 2009).

2. Bioassay Detection Scheme

PDA and its derivatives are used in enzyme-amplified lanthanide luminescence (EALL) for bioassay detection. This involves enzymatic amplification and time-resolved luminescence measurements of lanthanide chelates, allowing selective and sensitive detection of esterases and xanthine oxidase (Steinkamp & Karst, 2004).

3. Coordination Polymer Synthesis

PDA reacts with lead nitrate to form coordination polymers with potential applications in material science and chemistry. These polymers have been characterized for their structural properties (Rafizadeh, Amani, & Neumüller, 2006).

4. Organocatalysis

PDA has been identified as an effective organocatalyst for synthesizing 1,5-benzodiazepine derivatives. Its role in regioselective C-C bond formation highlights its potential in organic synthesis (Lal, Basha, Sarkar, & Khan, 2013).

5. Inorganic Pharmaceuticals

PDA and its derivatives, when coordinated with various elements, show promise in developing inorganic pharmaceuticals. These complexes have applications as insulin-like agents, bioimaging contrasting agents, antimicrobial agents, and anticancer agents (Celestine et al., 2015).

6. Analysis of Carboxylate Coordination

PDA's salts exhibit properties influenced by the bonding manner of carboxylate groups and coordination of the heterocyclic nitrogen atom. These properties have significance in understanding coordination chemistry and spectroscopy (Puntus, Zolin, & Kudryashova, 2004).

7. Antimicrobial Properties

PDA, as a metal chelator produced by Pseudomonas spp., has antimicrobial properties. It demonstrates antibiotic activity and metal sequestration as its primary mechanism (Sebat, Paszczynski, Cortese, & Crawford, 2001).

properties

CAS RN

69945-42-2

Molecular Formula

C7H5NO2S2

Molecular Weight

199.3 g/mol

IUPAC Name

pyridine-2,6-dicarbothioic S-acid

InChI

InChI=1S/C7H5NO2S2/c9-6(11)4-2-1-3-5(8-4)7(10)12/h1-3H,(H,9,11)(H,10,12)

InChI Key

SSRIAMRLMUFTNV-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)C(=O)S)C(=O)S

Canonical SMILES

C1=CC(=NC(=C1)C(=O)S)C(=O)S

synonyms

pyridine-2,6-bis(thiocarboxylate)
pyridine-2,6-bis(thiocarboxylic acid)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Pyridinedicarbothioic acid
Reactant of Route 2
2,6-Pyridinedicarbothioic acid
Reactant of Route 3
2,6-Pyridinedicarbothioic acid
Reactant of Route 4
2,6-Pyridinedicarbothioic acid
Reactant of Route 5
2,6-Pyridinedicarbothioic acid
Reactant of Route 6
2,6-Pyridinedicarbothioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.